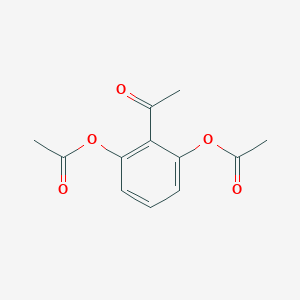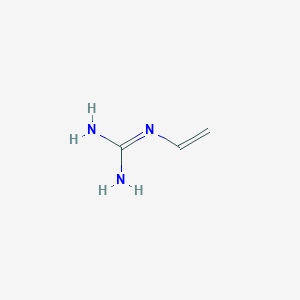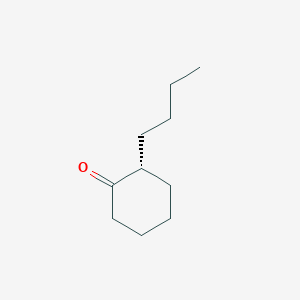
(2R)-2-Butylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Butylcyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexane ring substituted with a butyl group at the second position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Butylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 2-butylcyclohexene, in the presence of a palladium or platinum catalyst. This method allows for the selective reduction of the double bond while preserving the ketone functionality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Butylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: 2-Butylcyclohexanone can be converted to 2-butylcyclohexanoic acid.
Reduction: The reduction of the ketone yields 2-butylcyclohexanol.
Substitution: Substitution reactions can yield various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
(2R)-2-Butylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Butylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, while the butyl group can interact with hydrophobic pockets, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Butylcyclohexan-1-one: The enantiomer of (2R)-2-Butylcyclohexan-1-one, which may have different biological activities due to its different spatial arrangement.
2-Methylcyclohexanone: A similar compound with a methyl group instead of a butyl group, which can affect its reactivity and applications.
Cyclohexanone: The parent compound without any alkyl substitution, used as a starting material in various chemical syntheses.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a butyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
172586-67-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2R)-2-butylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
POYYYXPQBFPUKS-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@@H]1CCCCC1=O |
Canonical SMILES |
CCCCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



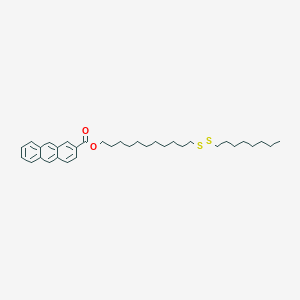
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
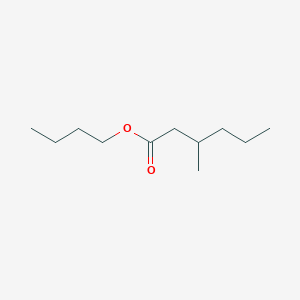

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
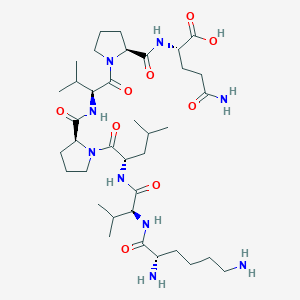
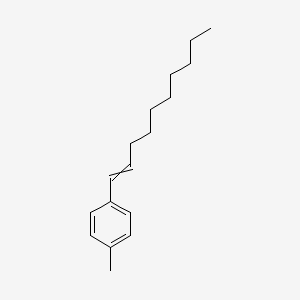
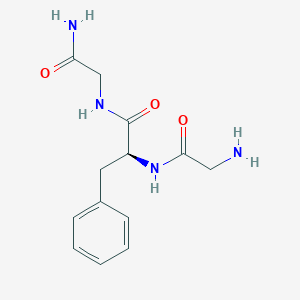
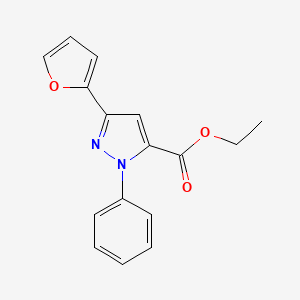
![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
